![molecular formula C11H16ClN3O4S B2764828 [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride CAS No. 1584476-92-5](/img/structure/B2764828.png)
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H16ClN3O4S It is characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of 1,4-diketones with ammonia or primary amines under acidic or basic conditions to form the pyrrolidine ring.
-
Introduction of the Nitrobenzenesulfonyl Group: : The nitrobenzenesulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield the desired sulfonylated product.
-
Formation of Methanamine Group: : The methanamine group can be introduced through reductive amination. This involves the reaction of the sulfonylated pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The nitro group in [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
-
Reduction: : The compound can be reduced to remove the nitro group, forming the corresponding amine. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Pyrrolidines: Formed by nucleophilic substitution of the sulfonyl group.
科学的研究の応用
Chemistry
In chemistry, [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The nitrobenzenesulfonyl group can act as a leaving group in enzymatic reactions, making it useful for studying enzyme mechanisms and inhibitor design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
[1-(4-Nitrobenzenesulfonyl)pyrrolidine]: Lacks the methanamine group but shares the nitrobenzenesulfonyl moiety.
[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylbenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of both the nitrobenzenesulfonyl group and the methanamine group in [1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride provides unique reactivity and biological activity. This combination allows for diverse chemical transformations and potential therapeutic applications that are not possible with similar compounds.
特性
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-8-10-2-1-7-13(10)19(17,18)11-5-3-9(4-6-11)14(15)16;/h3-6,10H,1-2,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFOSLQNYCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2764745.png)
![N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2764748.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)
![1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2764754.png)
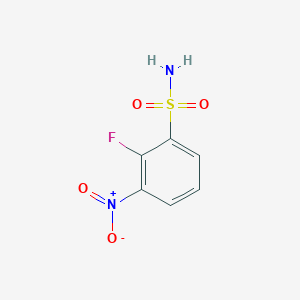
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)
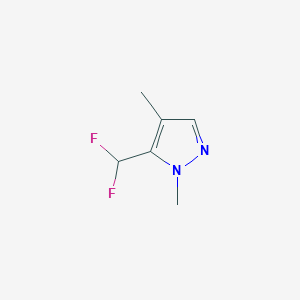
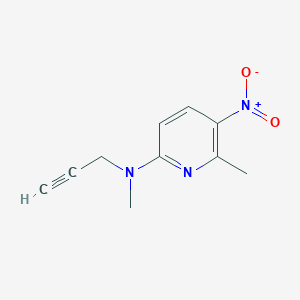
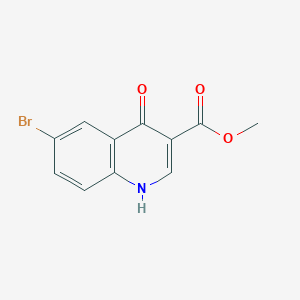
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)
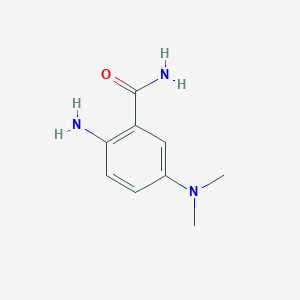
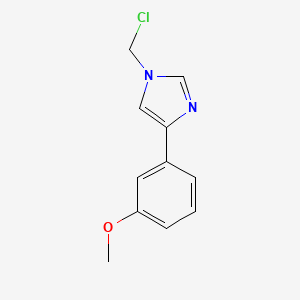
![4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)
